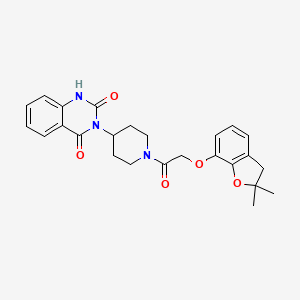

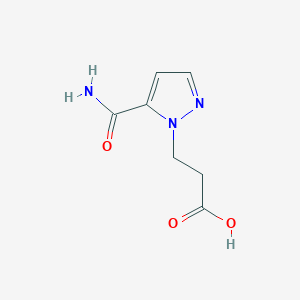

![molecular formula C19H18FN7O B2691521 N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide CAS No. 1007027-07-7](/img/structure/B2691521.png)

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

The compound and its derivatives have been synthesized and evaluated for their biological activities in numerous contexts. For instance, Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues showing affinity for A1 adenosine receptors, indicating potential applications in neurological disorders (Harden, Quinn, & Scammells, 1991). Similarly, Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein (TSPO), highlighting their role in neuroinflammation PET imaging (Damont et al., 2015).

Insecticidal and Antibacterial Potential

Research by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics, examining their insecticidal and antibacterial potential, showcasing the compound's utility in agricultural and antibacterial applications (Deohate & Palaspagar, 2020).

Anti-Mycobacterial Activity

A study by Sutherland et al. (2022) reported on pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, suggesting a pathway for treating Mycobacterium tuberculosis, an approach towards tackling tuberculosis (Sutherland et al., 2022).

Antimicrobial and Herbicidal Activity

Further research has extended the application of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and related derivatives to antimicrobial and herbicidal activities, indicating the compound's versatility in various bioactive roles (Farag, Kheder, & Mabkhot, 2009; Luo, Zhao, Zheng, & Wang, 2017).

Drug Discovery and Imaging Applications

In drug discovery and imaging, compounds based on the N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butyramide scaffold have been identified as promising agents for imaging translocator protein (TSPO) in cancer, as well as FLT3 inhibitors for treating autoimmune diseases such as psoriasis (Li et al., 2016; Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

If it acts similarly to other cdk2 inhibitors, it may bind to the atp-binding pocket of cdk2, preventing atp from binding and thus inhibiting the kinase activity of cdk2 .

Biochemical Pathways

If it acts as a cdk2 inhibitor, it would affect the cell cycle regulation pathway . By inhibiting CDK2, the compound could prevent the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting cell proliferation .

Result of Action

If it acts as a cdk2 inhibitor, it could potentially cause cell cycle arrest at the g1 phase, preventing cells from entering the s phase and thus inhibiting cell proliferation .

Propriétés

IUPAC Name |

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN7O/c1-3-4-17(28)24-16-9-12(2)25-27(16)19-15-10-23-26(18(15)21-11-22-19)14-7-5-13(20)6-8-14/h5-11H,3-4H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRHMTZZXDQWVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2691438.png)

![1-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}piperidine-3-carboxamide](/img/structure/B2691446.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2691447.png)

![5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2691455.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2691457.png)

![2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2691461.png)